molecular formula C26H22O7 B2540773 (Z)-2-(2,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one CAS No. 858765-55-6

(Z)-2-(2,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one

Cat. No.: B2540773
CAS No.: 858765-55-6
M. Wt: 446.455
InChI Key: IAFDSUQXEQJRQI-ROTLSHHCSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 2. The (Z) -configuration at the exocyclic double bond (C2 position) is critical for its spatial arrangement and biological interactions. Key structural features include:

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and electron-rich motifs. However, specific biological data for this derivative remain unreported in the provided evidence.

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-18-7-4-16(5-8-18)22(27)15-32-20-10-11-21-24(14-20)33-25(26(21)28)12-17-6-9-19(30-2)13-23(17)31-3/h4-14H,15H2,1-3H3/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFDSUQXEQJRQI-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound by reviewing various studies and their findings.

Anticancer Activity

Studies have shown that derivatives of benzofuran compounds, including the target compound, exhibit significant anticancer properties. For instance, a study synthesized several aurone derivatives and evaluated their cytotoxic effects on human breast cancer cell lines (MCF7 and T47D). The results indicated that certain derivatives demonstrated high cytotoxicity with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

Table 1: Cytotoxicity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)
M1MCF75.0
M2T47D4.5
M3MCF73.8
M4T47D6.1

Antiplasmodial Activity

The antiplasmodial activity of aurone derivatives has also been investigated, particularly against Plasmodium falciparum. In vitro assays revealed that some compounds exhibited notable antiplasmodial effects with IC50 values indicating effective inhibition of parasite growth. For example, one derivative showed an IC50 value of 2.3 µM against a chloroquine-sensitive strain of P. falciparum, highlighting its potential as an antimalarial agent .

Table 2: Antiplasmodial Activity of Selected Compounds

CompoundIC50 (µM)
M72.3
M37.82
M67.27

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives have been documented in various studies. One study reported that certain benzofuran-3(2H)-one derivatives significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1, indicating their potential utility in treating chronic inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Induction of apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
  • Antiplasmodial Activity : Inhibition of key metabolic pathways in P. falciparum, potentially through interaction with ATP-binding cassette transporters.
  • Anti-inflammatory Effects : Suppression of NF-κB signaling pathways leading to decreased expression of inflammatory mediators.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized multiple aurone derivatives and tested their efficacy against breast cancer cell lines. The results demonstrated significant growth inhibition, particularly for compounds with specific substitutions on the benzofuran scaffold .
  • Antiplasmodial Evaluation : Another investigation focused on the structural optimization of aurones for enhanced antimalarial activity, identifying key substituents that improved efficacy against P. falciparum .

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of Alkaline Phosphatases

Research has demonstrated that aurones exhibit significant inhibitory activity against alkaline phosphatases (APs), enzymes implicated in various physiological processes. A study synthesized a series of aurone derivatives, including the compound , and evaluated their inhibitory potential against APs. The structure-activity relationship (SAR) analysis indicated that modifications to the benzofuran core influence the inhibitory efficacy, with certain derivatives showing IC50 values in the low micromolar range. This positions aurones as promising candidates for drug development targeting diseases associated with altered AP activity .

1.2 Antiviral Activity

Recent cheminformatics studies have identified (Z)-2-(2,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one as a potential inhibitor of Marburg virus replication. Computational docking studies suggested that this compound interacts with the nucleoprotein (NP) of the virus, thereby impeding its replication cycle. This finding opens avenues for further exploration of aurones in antiviral drug design .

Synthetic Methodologies

2.1 Synthesis of Aurones

The synthesis of this compound typically involves a base-catalyzed condensation reaction between substituted 2′-hydroxyacetophenones and benzaldehydes. The reaction is often performed in methanol using sodium hydroxide as a catalyst, followed by oxidative cyclization using mercuric acetate to yield the final aurone product .

Table 1: Summary of Synthetic Steps for Aurone Derivatives

StepReagentsConditionsYield
12′-Hydroxyacetophenone + BenzaldehydeMethanol, NaOHModerate to Good
2Aurone Precursor + Hg(OAc)₂Refluxing PyridineModerate to Good

Case Studies

3.1 Alkaline Phosphatase Inhibition Study

In a detailed study published in Molecules, researchers synthesized various aurone derivatives and tested their effects on alkaline phosphatase activity. Among these, the compound this compound exhibited notable inhibition with an IC50 value significantly lower than other tested compounds. The study utilized kinetic assays and molecular docking to elucidate the binding interactions between the compound and the enzyme active site .

3.2 Antiviral Activity Against Marburg Virus

A cheminformatics approach highlighted the potential of this compound as an antiviral agent against Marburg virus. The compound's ability to bind to the nucleoprotein was confirmed through molecular dynamics simulations, suggesting its utility in developing therapeutic strategies against viral infections .

Comparison with Similar Compounds

Comparison with Similar Benzofuran-3(2H)-one Derivatives

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and analogues from the evidence:

Compound (Z-Configuration Unless Noted) Substituents at C2 (Benzylidene) Substituents at C6/C7 Molecular Weight (g/mol) Notable Features
Target Compound 2,4-Dimethoxyphenyl 2-(4-Methoxyphenyl)-2-oxoethoxy 466.44* High steric bulk; multiple methoxy groups
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl 4-Methoxyphenyl 6-Hydroxy, 7-Methyl 296.29 Simpler structure; polar hydroxy group
(E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methyl 4-Bromophenyl (E-configuration) 6-Benzyloxy, 7-Methyl 413.25 Bromine increases electrophilicity; E-configuration alters geometry
(Z)-2-(4-Propargyloxybenzylidene) 4-Propargyloxyphenyl None 276.29 Propargyl group enables click chemistry
(Z)-6-[(2,4-Dichlorophenyl)methoxy]-2-(2,5-dimethoxybenzylidene) 2,5-Dimethoxyphenyl 6-(2,4-Dichlorobenzyloxy) 487.30 Chlorine enhances lipophilicity
(Z)-2-(3-Fluorobenzylidene)-6-(2-methylprop-2-enoxy) 3-Fluorophenyl 6-Allyloxy 324.32 Fluorine improves membrane permeability

*Calculated based on formula.

Key Observations:

C2 Benzylidene Modifications: Methoxy vs. Halogen: Methoxy groups (target compound, ) improve water solubility compared to bromine or chlorine , which enhance lipophilicity. Fluorine balances electronegativity and lipophilicity. Substitution Pattern: The 2,4-dimethoxy substitution in the target compound may enhance π-π interactions compared to monosubstituted analogues (e.g., ).

C6/C7 Substituents: The target’s 2-oxoethoxy group introduces a ketone, enabling hydrogen bonding and metabolic stability. This contrasts with simpler ethers (e.g., benzyloxy ) or hydroxy groups .

Q & A

Basic Research Question

  • 1H/13C NMR : Assigns proton environments (e.g., benzylidene protons at δ 7.6–7.8 ppm) and confirms regiochemistry .
  • X-ray crystallography : Resolves stereochemical ambiguity. For instance, the (Z)-configuration of the benzylidene moiety is confirmed by dihedral angles (~0.5–2.0°) between the benzofuran and substituted phenyl rings .
  • HPLC with chiral columns : Quantifies enantiomeric purity using columns like Chiralpak AD-H and mobile phases (e.g., hexane/isopropanol) .

What strategies resolve contradictions in biological activity data across substituted derivatives?

Advanced Research Question
Contradictions arise from substituent effects (e.g., electron-withdrawing vs. donating groups) and assay variability. Strategies include:

  • Structure-activity relationship (SAR) studies : Systematic substitution at R1 (e.g., 4-OCH3, 3-Br) on the benzylidene ring identifies pharmacophores. For example, 4-methoxy groups enhance antitumor activity by improving cellular uptake .
  • Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic inhibition, cell viability, and in vivo models) to rule out false positives .

How does ultrasound-assisted synthesis improve yield and purity compared to conventional methods?

Q. Methodological Focus

  • Mechanochemical effects : Ultrasonic cavitation accelerates reaction kinetics by enhancing mass transfer. For example, aurone synthesis under ultrasound achieves 59% yield in 18 minutes vs. 24 hours under reflux .
  • Green chemistry benefits : NaDES solvents (e.g., choline chloride/urea) reduce waste and eliminate toxic catalysts, improving atom economy .

What challenges exist in enantioselective synthesis of benzofuran-3(2H)-one derivatives?

Advanced Research Question

  • Steric hindrance : Bulky substituents on the benzylidene ring reduce catalyst accessibility. Solutions include using Cu(I)-pybox catalysts with flexible ligand frameworks .
  • Racemization : Prolonged reaction times or high temperatures can degrade enantiomeric purity. Optimizing reaction conditions (e.g., low temperature, short duration) preserves ee (>90%) .

How do substituents on the benzylidene ring influence electronic/steric properties?

Q. Methodological Focus

  • Electron-withdrawing groups (e.g., -Br, -Cl): Increase electrophilicity of the benzylidene carbon, enhancing reactivity in Michael additions.
  • Methoxy groups : Improve solubility via hydrogen bonding while modulating π-π stacking interactions in protein binding .
  • Systematic analysis : Combine DFT calculations (HOMO-LUMO gaps) with biological assays to correlate substituent effects with activity .

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